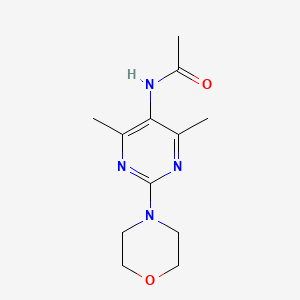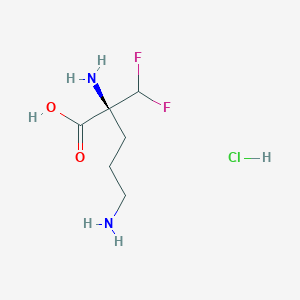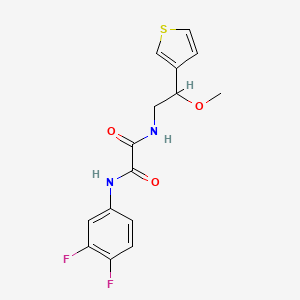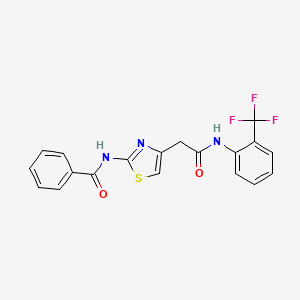
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives like “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide” can be achieved through various methods. One of the popular approaches is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with dimethyl and morpholine groups.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and diverse. An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Scientific Research Applications
Antifungal Applications
One significant application of compounds related to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is in the development of antifungal agents. A study by Bardiot et al. (2015) discovered that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which share structural similarities with N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide, exhibit strong fungicidal properties against various Candida species and other fungi, including molds and dermatophytes.
Anticonvulsant Properties
Another area of research involving similar compounds is the exploration of their anticonvulsant properties. Severina et al. (2020) in their study, found that S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, a structurally analogous compound, demonstrated moderate anticonvulsant activity in a rat model (Severina et al., 2020).
Antibacterial and Antifungal Activity
The compound also shows promise in the field of antibacterial and antifungal activity. Research by Kanagarajan et al. (2010) evaluated biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides for their potential antibacterial and antifungal properties. Certain compounds in this series exhibited excellent antibacterial activity against various strains including beta-Hemolytic streptococcus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and other fungal species (Kanagarajan et al., 2010).
Synthesis and Evaluation of Derivatives
Continued research into the synthesis and evaluation of derivatives of this compound is ongoing. Studies like the one by Gul et al. (2017) focused on preparing derivatives and evaluating their antimicrobial and hemolytic activity. This research demonstrates the versatility of these compounds in creating potentially effective antimicrobial agents (Gul et al., 2017).
Future Directions
The future directions in the research of “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods for their preparation. This could lead to the discovery of new drugs with improved safety and efficacy .
properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-4-6-18-7-5-16/h4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEWLUUIAKMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Fluorophenyl)-2-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2703584.png)
![ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2703585.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)

![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)

![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)


![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)